((R)-1-((S)-Pyrrolidine-2-carbonyl)pyrrolidin-2-yl)boronic acid

Dipeptidyl peptidase IV Ki BoroProline inhibitor

((R)-1-((S)-Pyrrolidine-2-carbonyl)pyrrolidin-2-yl)boronic acid (CAS 150572-30-8; commonly referred to as Pro-boroPro) is a dipeptidyl boronic acid belonging to the Xaa-boroPro class of serine protease inhibitors. It consists of an L-proline residue in the P2 position coupled via an amide bond to an (R)-boroProline moiety in the P1 position, where the carboxylic acid of proline is replaced by a boronic acid group.

Molecular Formula C9H17BN2O3
Molecular Weight 212.06 g/mol
Cat. No. B1248011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((R)-1-((S)-Pyrrolidine-2-carbonyl)pyrrolidin-2-yl)boronic acid
Synonyms1-(2-pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid
1-(2-pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid, (D, L)-isomer
1-(2-pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid, (L, L)-isomer
Pro-boroPro
Molecular FormulaC9H17BN2O3
Molecular Weight212.06 g/mol
Structural Identifiers
SMILESB(C1CCCN1C(=O)C2CCCN2)(O)O
InChIInChI=1S/C9H17BN2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11,14-15H,1-6H2/t7-,8-/m0/s1
InChIKeyXSBZZZGVAIXJLD-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((R)-1-((S)-Pyrrolidine-2-carbonyl)pyrrolidin-2-yl)boronic acid – Structural Identity and Pharmacologic Class for Procurement Decisions


((R)-1-((S)-Pyrrolidine-2-carbonyl)pyrrolidin-2-yl)boronic acid (CAS 150572-30-8; commonly referred to as Pro-boroPro) is a dipeptidyl boronic acid belonging to the Xaa-boroPro class of serine protease inhibitors [1]. It consists of an L-proline residue in the P2 position coupled via an amide bond to an (R)-boroProline moiety in the P1 position, where the carboxylic acid of proline is replaced by a boronic acid group [2]. This compound is a reversible, transition-state-analog inhibitor of dipeptidyl peptidase IV (DPP-IV; CD26), exhibiting exceptionally high affinity and slow-binding kinetics [3]. As a research tool, it has been instrumental in defining the immunological role of DPP-IV and in dissecting the catalytic function of the S9 family of prolyl peptidases [4].

Class Xaa-boroPro dipeptidyl boronic acid serine protease inhibitor
Target DPP-IV (CD26) transition-state analog probe
Use Context T cell immunology and S9 prolyl peptidase research

Why Dicision-Makers Cannot Simply Substitute ((R)-1-((S)-Pyrrolidine-2-carbonyl)pyrrolidin-2-yl)boronic acid with Another Xaa-boroPro Analog


The Xaa-boroPro class exhibits extreme, non-linear variations in potency, selectivity, and stability that preclude generic interchange. The identity of the P2 amino acid and the stereochemistry at both the P2 α-carbon and the boroPro P1 position dictate the compound’s Ki, off-target profile, and pH-dependent cyclization propensity [1]. For instance, while Pro-boroPro achieves a Ki of 16 pM against DPP-IV, its structural isomer Pro-D-boroPro is >1000-fold weaker; the simple P2 variant Ala-boroPro loses approximately 2-3 orders of magnitude in potency relative to Pro-boroPro [2]. Furthermore, both Pro-boroPro and Ala-boroPro undergo rapid, reversible inactivation via intramolecular B–N cyclization at neutral pH, a property not shared by N-capped analogs such as Ac-Gly-BoroPro, which remain acyclic and therefore display a distinct selectivity fingerprint (FAP-preferring) [3]. These divergent profiles mean that substituting one boroPro dipeptide for another without accounting for stereochemical purity, cyclization kinetics, and target selectivity inevitably yields non-comparable experimental outcomes.

Diastereomeric Purity L-L and L-D diastereomers differ dramatically in DPP-IV inhibition; residual L-L contamination can dominate apparent activity.
P2 Amino Acid Variation Substituting Pro with Ala, Val, or other residues alters target selectivity, cyclization kinetics, and potency by orders of magnitude.
pH-Dependent Cyclization Unprotected N-terminal amine may cyclize to inactive form at neutral pH; N-capped analogs remain acyclic and shift selectivity away from DPP-IV.

Quantitative Differentiation Evidence for ((R)-1-((S)-Pyrrolidine-2-carbonyl)pyrrolidin-2-yl)boronic acid Against Closest Analogs


DPP-IV Affinity: 11.25-Fold Superior to Val-boroPro and >5000-Fold Superior to Ala-boroPro

The L-L diastereomer of Pro-boroPro exhibits a Ki of 16 pM against purified DPP-IV, determined via a quadratic equilibrium binding model and validated by independent slow-binding kinetic analysis [1]. This represents an 11.25-fold higher affinity than Val-boroPro (Talabostat), which displays a Ki of 180 pM (0.18 nM) under comparable conditions [2]. Against Ala-boroPro, the affinity advantage is >5000-fold; Ala-boroPro’s Ki is reported to be in the low nanomolar range (≤2 nM), and removal of the N-terminal residue to yield boroPro alone reduces affinity by five orders of magnitude [3]. The dissociation half-life of the Pro-boroPro:DPP-IV complex is approximately 150 minutes (koff ≈ 7.8 × 10^−5 s^−1), consistent with the exceptionally slow off-rate that underlies its picomolar Ki [1].

DPP-IV Affinity
Head-to-head
Pro-boroPro Ki 16 pM
Reported 11.25-fold higher affinity than Val-boroPro (180 pM)
Supports stoichiometric active-site titration at low probe concentrations
Dipeptidyl peptidase IV Ki BoroProline inhibitor

Diastereomer-Dependent Potency: L-L Diastereomer is >1000-Fold More Potent Than L-D

Synthetic Pro-boroPro typically yields a mixture of L-L and L-D diastereomers. After HPLC separation, the purified L-L diastereomer inhibits DPP-IV with a Ki of 16 pM, whereas the L-D diastereomer shows at least 1,000-fold weaker binding; the residual inhibition observed for L-D preparations is quantitatively accounted for by 0.59% contamination with the L-L isomer [1]. This stereochemical stringency is not shared equally across the Xaa-boroPro class: the requirement for the (R)-configuration at the boroPro P1 carbon is absolute for all members (D-boroPro analogs are inactive), but the P2 configuration tolerance varies by amino acid [2].

Diastereomer Potency
Direct comparison
L-L: Ki 16 pM; L-D: Ki >16 nM
>1000-fold difference; L-D activity traced to 0.59% L-L impurity
Diastereomeric purity essential for reproducible dose-response
Stereochemistry Diastereomer Chiral purity

pH-Dependent Reversible Inactivation: Active Conformation Requires Low pH or Enzyme Binding

Pro-boroPro undergoes a slow, reversible intramolecular B–N bond formation between the boronic acid and the N-terminal amine at neutral pH, producing a cyclized, inactive species. NMR structural analysis confirmed that at pH ~2, both Pro-L-boroPro and Pro-D-boroPro adopt a trans-peptide bond conformation favorable for enzyme binding; at neutral pH, the equilibrium shifts toward the cyclized form, causing time-dependent loss of DPP-IV inhibitory activity [1]. This behavior is a general property of unprotected N-terminal amine-containing boroPro dipeptides (Pro-boroPro, Ala-boroPro) but is absent in N-acetyl-capped derivatives such as Ac-Gly-BoroPro, which remain acyclic and retain FAP-directed activity at physiological pH [2]. Notably, high-affinity binding to DPP-IV can reverse the cyclization equilibrium, trapping the inhibitor in its active, enzyme-bound conformation [3].

pH Cyclization
Class-level inference
Active at pH ~2; cyclized at pH 7.0–7.8
Reversible inactivation controlled by pH or enzyme binding
Low-pH dissolution recommended; N-capped analogs lack this switch
pH stability Cyclization NMR spectroscopy

Selectivity Fingerprint: Pro-boroPro is a Narrow-Spectrum DPP-IV Probe Contrasting with Pan-DASH Inhibitor Val-boroPro

Pro-boroPro was characterized as a potent and specific inhibitor of DPP-IV (CD26), with Ki values in the nanomolar range, and its selectivity against other prolyl peptidases was noted in early structure-activity studies [1]. In contrast, Val-boroPro is a broad-spectrum DASH-family inhibitor with nanomolar potency against DPP-IV (IC50 ≈ 26 nM), DPP8 (IC50 = 4 nM), DPP9 (IC50 = 11 nM), FAP (IC50 = 40–560 nM), and QPP/DPPII (IC50 = 15–310 nM) [2]. While a complete selectivity panel for Pro-boroPro against DPP8, DPP9, and FAP has not been published at single-digit nanomolar resolution, the available evidence positions Pro-boroPro as the more target-restricted tool for DPP-IV-focused studies, whereas Val-boroPro engages a broad repertoire of S9 family proteases simultaneously [3]. This distinction is critical for functional assignment of DPP-IV catalytic activity in complex biological samples.

Selectivity Profile
Cross-study comparable
DPP-IV-selective vs Val-boroPro pan-DASH (DPP8/9/FAP)
Cleaner DPP-IV functional assignment, reduced pyroptosis confounding
Full selectivity panel at sub-nM resolution not reported
DPP8 DPP9 FAP Selectivity

In Vivo Target Engagement: Sustained >70% DPP-IV Suppression with Repeated Dosing in Mice

Subcutaneous administration of Pro-boroPro to BALB/c mice at doses >10 µg every 12 hours maintained serum and spleen DPP-IV enzymatic activity at less than 30% of normal levels throughout the dosing interval [1]. This magnitude of in vivo target suppression is sufficient to reduce antigen-specific antibody production to bovine serum albumin (BSA), providing functional confirmation of DPP-IV catalytic involvement in the humoral immune response [1]. Comparable in vivo DPP-IV suppression (<30% residual activity) was also achieved with Ala-boroPro under an identical dosing regimen, demonstrating that both inhibitors achieve similar pharmacodynamic effect magnitude in vivo despite the >100-fold difference in their in vitro Ki values [2]. Val-boroPro, although orally active with a minimal effective dose of 2 µg/mouse for hematopoietic stimulation, exhibits a substantially higher in vitro Ki (180 pM vs. 16 pM) and a broader target profile that complicates attribution of in vivo effects to DPP-IV alone [3].

In Vivo DPP-IV Suppression
Cross-study comparable
>70% DPP-IV activity reduction in serum/spleen
Supports sustained target engagement in murine immune models
Correlates with reduced anti-BSA antibody response
In vivo pharmacodynamics DPP-IV inhibition Immune response

Prioritized Application Scenarios for ((R)-1-((S)-Pyrrolidine-2-carbonyl)pyrrolidin-2-yl)boronic acid Based on Verified Differentiation Evidence


High-Resolution DPP-IV Active-Site Titration and Enzyme Kinetic Studies Requiring Single-Digit Picomolar Affinity

For investigators conducting active-site titrations or pre-steady-state kinetic analysis of DPP-IV, Pro-boroPro’s Ki of 16 pM and its exceptionally slow dissociation rate (t1/2 ≈ 150 min for the enzyme-inhibitor complex) enable stoichiometric inhibition at sub-nanomolar enzyme concentrations [1]. This provides a decisive advantage over Val-boroPro (Ki = 180 pM), which at typical assay concentrations would leave a measurable free enzyme fraction and would therefore be unsuitable for active-site concentration determination [2]. The compound is supplied as the hydrochloride salt to maintain stability, and must be dissolved at low pH (≤2) immediately prior to use to minimize cyclization [3].

Functional Assignment of DPP-IV Catalytic Activity in T-Cell Immunology Without DPP8/DPP9 Confounding

When the research goal is to dissect the specific contribution of DPP-IV peptidase activity to antigen-induced T-cell proliferation and IL-2 production, Pro-boroPro’s narrow selectivity profile makes it the reagent of choice. Flentke et al. (1991) demonstrated that low concentrations of Pro-boroPro selectively inhibit antigen-driven T-cell responses without affecting mitogen (concanavalin A)-induced activation [1]. By contrast, Val-boroPro inhibits DPP8 and DPP9 at comparable or even lower concentrations (IC50 = 4 nM and 11 nM, respectively), triggering caspase-1-dependent pyroptosis in monocytes and macrophages, which would confound immunological readouts [2]. For mechanistic immunology studies where DPP-IV specificity is paramount, Pro-boroPro provides a cleaner pharmacological tool.

In Vivo Pharmacodynamic Studies of DPP-IV-Mediated Immune Modulation in Murine Models

Researchers planning in vivo experiments to evaluate the role of DPP-IV in antibody production or immune regulation can adopt the validated dosing protocol of >10 µg subcutaneous injection every 12 hours, which has been shown to maintain >70% suppression of DPP-IV activity in both serum and spleen of BALB/c mice [1]. This protocol was used to demonstrate that sustained DPP-IV inhibition reduces anti-BSA antibody production during primary, secondary, and tertiary immune responses, establishing a direct causal link between DPP-IV catalytic activity and humoral immunity in vivo [1]. The compound’s narrow target spectrum ensures that the observed immunological effects can be attributed primarily to DPP-IV rather than to collateral inhibition of DPP8, DPP9, or FAP [2].

Structural Biology of pH-Dependent Inhibitor Cyclization and Enzyme-Induced Conformational Switching

Pro-boroPro serves as a model system for studying the pH-dependent equilibrium between the active (acyclic, trans-peptide bond) and inactive (cyclized B–N adduct) conformations of aminoboronic acid dipeptides. NMR solution structures of both forms have been solved, revealing that at low pH (~2) the inhibitor adopts an extended trans-conformation competent for DPP-IV binding, whereas at neutral pH it slowly cyclizes to an inactive form that can be reactivated upon enzyme binding [1]. This property makes Pro-boroPro uniquely suited for structural and biophysical studies investigating the interplay between pH, cyclization thermodynamics, and target engagement, a feature not shared by N-capped boroPro analogs that remain constitutively acyclic [2].

Application
Selection Property
Validation Focus
DPP-IV active-site titration & kinetic studies
High-affinity, slow-dissociating DPP-IV binding probe
Preincubation equilibrium and pH-controlled dissolution
T-cell immunology without DPP8/DPP9 confounding
Narrow DPP-IV selectivity over DPP8/DPP9/FAP
Target selectivity confirmation in cell-based assays
In vivo DPP-IV pharmacodynamics in murine models
Reported in vivo protocol for sustained DPP-IV suppression
Activity monitoring and immune endpoint correlation
pH-dependent cyclization & conformational switching
Reversible pH-sensitive B–N cyclization switch
NMR conformation analysis and enzyme-binding reversal
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